molecular formula C21H19NP+ B12760557 3-(Triphenylphosphoranyl)propanenitrile CAS No. 47252-66-4

3-(Triphenylphosphoranyl)propanenitrile

Cat. No.: B12760557
CAS No.: 47252-66-4
M. Wt: 316.4 g/mol
InChI Key: HYCVQYHHNVYMQK-UHFFFAOYSA-N
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Description

3-(Triphenylphosphoranyl)propanenitrile is an organic compound characterized by the presence of a triphenylphosphoranyl group attached to a propanenitrile backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Triphenylphosphoranyl)propanenitrile can be synthesized through the reaction of triphenylphosphine with an appropriate nitrile compound under controlled conditions. One common method involves the reaction of triphenylphosphine with acrylonitrile in the presence of a base, such as sodium hydride, to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylphosphoranyl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The triphenylphosphoranyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide.

    Reduction: 3-(Triphenylphosphoranyl)propanamine.

    Substitution: Various substituted phosphoranyl derivatives.

Scientific Research Applications

3-(Triphenylphosphoranyl)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Triphenylphosphoranyl)propanenitrile involves its ability to participate in various chemical reactions due to the presence of the triphenylphosphoranyl group. This group can act as a nucleophile or electrophile, facilitating reactions such as nucleophilic substitution and oxidation-reduction processes . The compound’s reactivity is influenced by the electronic properties of the triphenylphosphoranyl group, which can stabilize reaction intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A related compound with similar reactivity but lacking the nitrile group.

    Methylenetriphenylphosphorane: Another phosphoranyl compound used in organic synthesis.

    Triphenylphosphine oxide: The oxidized form of triphenylphosphine, often formed as a byproduct in reactions involving triphenylphosphoranyl compounds.

Uniqueness

3-(Triphenylphosphoranyl)propanenitrile is unique due to the presence of both the triphenylphosphoranyl and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of reactions and applications compared to similar compounds.

Properties

IUPAC Name

2-cyanoethyl(triphenyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NP/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,18H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCVQYHHNVYMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NP+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199349
Record name 3-(Triphenylphosphoranyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47252-66-4, 51353-40-3
Record name (2-Cyanoethyl)triphenylphosphonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047252664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Triphenylphosphoranyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-CYANOETHYL)TRIPHENYLPHOSPHONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q8S56B39Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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